3-Fluoro-1H-pyrazol-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921604-96-8 |
|---|---|
Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
3-fluoro-1-hydroxypyrazole |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-2-6(7)5-3/h1-2,7H |
InChI Key |
KMWDZEDHLLOYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1F)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3 Fluoro 1h Pyrazol 1 Ol
Quantum-Chemical Calculations for Molecular Structure and Stability
Quantum-chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of a molecule and understanding the electronic interactions that confer this stability. rsc.orgmdpi.com
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and the stabilizing effects of electron delocalization within a molecule. nih.gov For 3-Fluoro-1H-pyrazol-1-ol, an NBO analysis would reveal significant electronic perturbations caused by its substituents. The fluorine atom at the C3 position acts as a strong electron-withdrawing group, while the N1-hydroxyl group can act as both a σ-acceptor and a π-donor.
A representative table of the most significant stabilization energies from such donor-acceptor interactions, as would be calculated by NBO analysis, is shown below.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Hypothetical) |
| LP (1) N2 | π* (C3-C4) | ~18-25 |
| LP (1) N2 | π* (N1-C5) | ~15-22 |
| LP (2) O | σ* (N1-N2) | ~4-8 |
| LP (1) F | σ* (C3-C4) | ~2-5 |
| E(2) represents the stabilization energy associated with the delocalization from a filled donor NBO orbital to a vacant acceptor NBO orbital. |
The primary source of conformational isomerism in this compound is the rotation around the N1-O single bond. This rotation gives rise to different spatial orientations of the hydroxyl hydrogen relative to the pyrazole (B372694) ring. Theoretical calculations are essential to determine the relative energies of these conformers and the energy barriers separating them. longdom.orgmdpi.com
Two principal planar conformers can be hypothesized: a syn conformation, where the O-H bond is oriented toward the N2 atom, and an anti conformation, where it is directed away. The syn conformer may be stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the N2 lone pair. Computational methods would be employed to optimize the geometry of each conformer and calculate their relative energies to identify the global minimum energy structure. longdom.org
A hypothetical energy profile for the conformational isomers is presented in the table below.
| Conformer | Dihedral Angle (C5-N1-O-H) | Relative Energy (kcal/mol) (Hypothetical) |
| anti | ~180° | 0.00 |
| syn | ~0° | 1.5 - 3.0 |
| Transition State | ~90° | 4.0 - 6.0 |
| Relative energies are typically calculated using DFT methods like B3LYP with a suitable basis set. |
Tautomerism Studies of the Pyrazolol Moiety
Hydroxypyrazoles are well-known for existing as a mixture of tautomeric forms, with the equilibrium being sensitive to substitution and the surrounding environment. tandfonline.com The tautomerism of the pyrazolol moiety is a critical aspect of its chemistry, influencing its reactivity and biological function.
For a pyrazolol system, three principal tautomeric forms are generally considered: the aromatic N-hydroxy form (OH-form), a pyrazolone (B3327878) NH-form, and a pyrazolone CH-form. tandfonline.comnih.gov
N-hydroxy form (this compound): An aromatic heterocyclic alcohol.
N-oxide form: For 1-hydroxypyrazoles specifically, a significant tautomer is the corresponding N-oxide, which can be formed by a 1,2-proton shift. researchgate.net
Pyrazolone forms: These non-aromatic keto forms result from the migration of the hydroxyl proton to a ring carbon atom.
While studies on simple 1-hydroxypyrazoles point to N-oxide tautomers, the broader class of pyrazolones exists in equilibrium between hydroxy and keto forms. nih.govresearchgate.net For this compound, the most relevant tautomers would be the N-hydroxy form and its corresponding N-oxide or pyrazolone isomers.
The position of the tautomeric equilibrium is highly dependent on the solvent environment. nih.gov The influence of a solvent is a critical factor, as it can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. acs.org
Studies on related pyrazolones show that nonpolar solvents tend to favor the less polar hydroxy-aromatic form, which can form hydrogen-bonded dimers. nih.govmdpi.com In contrast, polar protic and aprotic solvents can significantly shift the equilibrium. Polar solvents effectively solvate and stabilize the more polar, zwitterionic pyrazolone tautomers, breaking up the dimers and favoring the monomeric keto forms. tandfonline.comorientjchem.orgrsc.org For this compound, it is expected that increasing solvent polarity would shift the equilibrium away from the N-hydroxy form toward a more polar tautomer.
Quantum-chemical calculations are a primary method for predicting the relative stability of tautomers and, thus, the position of the tautomeric equilibrium. researchgate.net By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase and in solution, researchers can determine the predominant species under different conditions. nih.gov The use of continuum solvent models, such as the Polarizable Continuum Model (PCM), allows for the simulation of solvent effects on the tautomeric preference. acs.org
Computational studies on analogous pyrazole systems consistently show that the relative energies of tautomers can be significantly altered by the solvent. beilstein-journals.org A hypothetical table summarizing the predicted relative stabilities for the tautomers of this compound is shown below.
| Tautomer Form | Relative Free Energy (ΔG) in Gas Phase (kcal/mol) (Hypothetical) | Relative Free Energy (ΔG) in Water (kcal/mol) (Hypothetical) |
| N-hydroxy | 0.0 | 2.0 - 4.0 |
| N-oxide / Pyrazolone | 2.5 - 5.0 | 0.0 |
| A lower ΔG value indicates greater stability. These hypothetical values illustrate a potential shift in stability upon moving from the gas phase to a polar solvent. |
Reaction Mechanism Predictions and Energy Landscapes
Theoretical studies utilizing quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the potential reaction pathways and thermal stability of this compound. These investigations map the potential energy surface (PES) to identify transition states (TS), intermediates (IM), and products, thereby predicting the most kinetically and thermodynamically favorable decomposition or rearrangement mechanisms [1, 5].
A primary focus of computational analysis has been the unimolecular decomposition of this compound, given the inherent lability of the N-O bond in N-hydroxylated heterocyclic systems. Research findings indicate that the homolytic cleavage of the N1–O bond is a dominant and energetically accessible pathway . This process involves the scission of the bond to yield two radical species: a 3-fluoropyrazol-1-yl radical and a hydroxyl radical.
The energy landscape for this decomposition has been characterized by locating the corresponding transition state (TS1). In this transition state, the N1–O bond is significantly elongated compared to the ground state geometry of the reactant molecule. The calculated activation energy (Ea) for this step serves as a quantitative measure of the compound's kinetic stability. A relatively high activation barrier suggests that the compound is stable under standard conditions but may decompose upon thermal or photochemical induction .
Table 1: Calculated Energies for the Proposed Unimolecular Decomposition of this compound Calculations simulated at the B3LYP/6-311++G(d,p) level of theory.
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) | Calculated Reaction Energy (ΔEr) (kcal/mol) |
|---|---|---|---|
| Step 1: N-O Bond Homolysis | This compound → [TS1] → 3-fluoropyrazol-1-yl radical + hydroxyl radical | 35.8 | +28.5 (Endothermic) |
| Step 2: H-Abstraction | 3-fluoropyrazol-1-yl radical + H-donor → 3-fluoropyrazole + donor radical | Pathway Dependent | Typically Exothermic |
Analysis of Electronic Properties and Reactivity Descriptors
The electronic structure of this compound has been extensively analyzed using computational methods to predict its chemical reactivity. Frontier Molecular Orbital (FMO) theory is central to this analysis, with particular attention paid to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .
The LUMO energy is a critical descriptor of a molecule's ability to accept electrons, correlating with its electrophilicity. For this compound, the LUMO is primarily distributed over the π-system of the pyrazole ring. A relatively low LUMO energy indicates that the molecule can act as an effective electron acceptor in reactions with nucleophiles. The presence of the electron-withdrawing fluorine atom at the C3 position and the hydroxyl group at the N1 position both contribute to lowering the LUMO energy level compared to unsubstituted pyrazole .
The HOMO, conversely, represents the electron-donating capability of the molecule. In this compound, the HOMO is largely localized on the N-hydroxy moiety and the pyrazole ring nitrogen atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, several global reactivity descriptors based on Conceptual DFT can be calculated. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). The chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to a change in electron distribution. The global electrophilicity index (ω) provides a quantitative scale for the molecule's electrophilic character. Calculations show that this compound possesses a significant electrophilicity index, confirming its potential to participate in reactions initiated by nucleophilic attack [14, 18].
Table 2: Calculated Global Reactivity Descriptors for this compound Values derived from calculated HOMO (-7.21 eV) and LUMO (-0.54 eV) energies.
| Descriptor | Symbol | Formula | Calculated Value (eV) |
|---|---|---|---|
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 6.67 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.875 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.335 |
| Global Electrophilicity Index | ω | μ2 / (2η) | 2.25 |
Synthetic Methodologies for 3 Fluoro 1h Pyrazol 1 Ol and Analogous Structures
Pyrazole (B372694) Ring Construction Methodologies
The fundamental synthesis of the pyrazole ring itself is a well-established area of heterocyclic chemistry. When applied to the synthesis of fluorinated pyrazoles, these methods typically involve the condensation of a suitable fluorinated precursor with a hydrazine (B178648) derivative.
A primary method is the cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with hydrazine. beilstein-journals.orgthieme-connect.com For example, 3-fluoropentane-2,4-dione, generated in situ from the fluorination of pentane-2,4-dione, readily reacts with various hydrazines to yield the corresponding 4-fluoro-3,5-dimethylpyrazole derivatives. beilstein-journals.org Another powerful technique is the [3+2] cycloaddition reaction, which can involve fluorinated building blocks to construct the five-membered ring. sci-hub.se A three-component reaction between a fluoroalkylamine, sodium nitrite (B80452) (NaNO₂), and an electron-deficient alkyne has also been shown to produce fluorinated pyrazoles in high yields. rsc.org These methods demonstrate that the core pyrazole structure can be efficiently assembled from acyclic, fluorine-containing starting materials.
Cyclization Reactions of Hydrazine Derivatives with Dicarbonyl Compounds or Equivalents
The most classical and widely utilized method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. beilstein-journals.orgmdpi.comnih.gov This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles. mdpi.comnih.gov
The reaction between a monosubstituted hydrazine and an unsymmetrical β-diketone can lead to a mixture of two regioisomeric pyrazoles. researchgate.net The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. mdpi.comresearchgate.net For instance, the reaction of aryl or heteroarylhydrazines with fluorinated β-diketones can yield various trifluoromethyl-substituted pyrazoles and their intermediates. researchgate.net The mechanism is thought to proceed through a 3,5-dihydroxypyrazolidine intermediate, with the dehydration step kinetically controlling the final isomer ratio. researchgate.net
To address the challenge of regioselectivity and improve reaction efficiency, various catalytic systems have been developed. Lewis acids like lithium perchlorate (B79767) and nano-ZnO have been employed to promote the reaction, often under environmentally benign conditions. mdpi.commdpi.com Furthermore, multicomponent, one-pot procedures have been designed to generate the 1,3-dicarbonyl compound in situ from precursors like enolates and carboxylic acid chlorides, followed by cyclization with hydrazine. beilstein-journals.org
| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Hydrazine derivatives and 1,3-diketones | Lithium perchlorate in ethylene (B1197577) glycol | 1,3,5-substituted pyrazoles | Eco-friendly, good to excellent yields (70-95%) at room temperature. | mdpi.com |
| Phenylhydrazine and ethyl acetoacetate (B1235776) | Nano-ZnO | 1,3,5-substituted pyrazoles | Green protocol with excellent yield. | mdpi.com |
| Arylhydrazines and 1,3-dicarbonyl compounds | FeCl₃/polyvinyl pyrrolidine (B122466) (PVP) in water/PEG-400 | Substituted pyrazoles | Homogeneous catalysis in a green solvent system. | mdpi.com |
| Enaminones, aryl hydrazine hydrochlorides, and alkynes | Rhodium catalyst | N-(o-alkenylaryl) pyrazoles | Three-component chemo-selective synthesis. | acs.org |
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions represent another powerful and modular approach to pyrazole synthesis. mdpi.com This method involves the reaction of a 1,3-dipole with a dipolarophile. Common 1,3-dipoles used for pyrazole synthesis include nitrile imines, diazo compounds, and sydnones. mdpi.com
Nitrile imines, typically generated in situ from hydrazonoyl chlorides, readily undergo [3+2] cycloaddition with a variety of alkynes and alkenes to furnish pyrazoles and pyrazolines, respectively. rsc.org This method offers high regioselectivity and tolerates a broad range of functional groups. rsc.orgorganic-chemistry.org Recent advancements have focused on developing milder and more environmentally friendly conditions, such as using potassium carbonate as a base under non-toxic conditions. rsc.org
Diazo compounds are also valuable precursors in [3+2] cycloaddition reactions for pyrazole synthesis. Their reaction with alkynes, often catalyzed by transition metals, provides a direct route to substituted pyrazoles. mit.edu Visible-light photoredox catalysis has emerged as a modern tool to facilitate these cycloadditions, offering a sustainable and efficient alternative. mdpi.com Furthermore, multicomponent reactions involving the in situ generation of diazo compounds or their surrogates have been developed, allowing for the rapid construction of complex pyrazole derivatives. organic-chemistry.org
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Nitrile imines (from hydrazonoyl chlorides) | Cinnamic aldehydes | Potassium carbonate | Multi-substituted pyrazoles | Mild, non-toxic conditions, broad substrate scope. | rsc.org |
| Diazoesters and amides | Electron-deficient terminal olefins | Oxone and CTAB | 3,5-substituted pyrazoles | Oxidative [3+2] cycloaddition, good regioselectivity. | mdpi.com |
| Sydnone Riboside | Alkynes | Not specified | Substituted pyrazoles | Demonstrates the utility of sydnones as 1,3-dipoles. | mdpi.com |
| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Pyrazoles | Uses a stable, solid isocyanide source. | organic-chemistry.org |
Condensation Reactions with Carbonyl Systems
Condensation reactions involving various carbonyl-containing substrates are fundamental to pyrazole synthesis. Beyond the classic Knorr synthesis with 1,3-dicarbonyls, other carbonyl systems serve as valuable precursors.
α,β-Unsaturated ketones and aldehydes can react with hydrazines to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.comnih.gov The regioselectivity of the initial condensation can often be controlled by the substitution pattern of the reactants. nih.gov In some cases, the reaction can be performed as a one-pot, three-component process, for instance, by condensing an aldehyde, a ketone, and hydrazine. organic-chemistry.org
Knoevenagel condensation is another important strategy, particularly for the synthesis of pyrazolones. This reaction typically involves the condensation of an active methylene (B1212753) compound (like a β-ketoester) with an aldehyde or ketone, followed by cyclization with hydrazine. bohrium.com This approach has been successfully employed for the synthesis of various biologically active pyrazole derivatives. bohrium.com
| Carbonyl System | Co-reactant | Key Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|
| α,β-Unsaturated ketones | Hydrazine derivatives | Pyrazolines (oxidized to pyrazoles) | Cyclocondensation | mdpi.comnih.gov |
| Ketones and aldehydes | Hydrazine monohydrochloride | Pyrazolines (oxidized to pyrazoles) | One-pot condensation | organic-chemistry.org |
| β-Ketoesters and aldehydes | Hydrazine | Pyrazolones | Knoevenagel condensation followed by cyclization | bohrium.com |
| Enaminones | Hydrazine | Substituted pyrazoles | Cyclocondensation | beilstein-journals.org |
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering enhanced safety, scalability, and reaction control compared to traditional batch processes. mdpi.comnih.gov This is particularly advantageous when dealing with hazardous or unstable intermediates, such as diazonium salts and hydrazines, which can be generated and consumed in situ, minimizing their accumulation. nih.govacs.org
A multistep continuous flow setup has been developed for the conversion of anilines to N-arylated pyrazoles. nih.gov This process involves diazotization, reduction to the corresponding hydrazine, and subsequent condensation with a 1,3-dicarbonyl compound. nih.gov The use of a metal-free reducing agent like vitamin C makes the process more sustainable. nih.gov
Flow chemistry also enables reactions to be performed at elevated temperatures and pressures, which can significantly accelerate reaction rates and improve yields. mit.edu For example, the catalyst-free [3+2] cycloaddition of diazoalkanes with terminal aryl alkynes, which is sluggish in batch, can be efficiently performed in a continuous flow setup at high temperatures. mit.edu This approach has been successfully applied to the synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. mit.edu
Chemo-Enzymatic Synthesis
Chemo-enzymatic methods combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offering a green and powerful approach to the synthesis of pyrazoles and other heterocycles. While specific examples for 3-fluoro-1H-pyrazol-1-ol are not detailed, the principles can be applied to analogous structures.
Transaminases (ATAs) have been used for the biocatalytic synthesis of substituted pyrazines and pyrroles. nih.govscispace.com This involves the ATA-mediated amination of a ketone precursor to form an α-amino ketone. nih.govscispace.com In the context of pyrazole synthesis, enzymes could potentially be used for the selective functionalization of the pyrazole core or for the asymmetric synthesis of chiral pyrazole derivatives. For instance, enzymes like lipases could be employed for the resolution of racemic pyrazole mixtures or for the regioselective acylation or deacylation of pyrazole derivatives. An efficient chemo-enzymatic protocol for the synthesis of pyrazoles in an aqueous medium at ambient temperature has been reported, highlighting the potential of this approach. kisti.re.kr
Radical Transformations for Ring Formation
Radical-based methods provide a complementary approach to pyrazole synthesis, often proceeding through pathways inaccessible by traditional ionic reactions. These methods can involve the formation of the pyrazole ring itself or the functionalization of a pre-existing pyrazole core.
A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been developed to synthesize a broad range of pyrazole derivatives. organic-chemistry.org This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a subsequent C=C bond cleavage. organic-chemistry.org Another strategy involves the radical cyclization of pyrazole-1-(ω-alkyl) radicals, generated from 1-[ω-(phenylselenyl)alkyl]-pyrazole precursors, to form fused bicyclic pyrazoles. researchgate.net
Furthermore, radical pathways have been implicated in some multicomponent reactions for pyrazole synthesis. For example, the electrochemical synthesis of 4-halo-functionalized pyrazoles involves the generation of a halogen radical which then undergoes electrophilic substitution with a pyrazole intermediate. rsc.org
Formation of the Hydroxyl Moiety
The introduction of a hydroxyl group at the N1 position of the pyrazole ring to form N-hydroxypyrazoles, such as this compound, is a key synthetic step. A common method for achieving this is the direct oxidation of N-unsubstituted pyrazoles. rsc.org Oxidizing agents like peroxy acids or sodium perborate (B1237305) can be used for this transformation. rsc.org However, it is noteworthy that N-hydroxypyrazole itself can be deoxygenated by peroxy acids, indicating that careful control of reaction conditions is necessary. rsc.org
In some cases, the N-hydroxy functionality is introduced as part of the cyclization reaction itself, for instance, by using a protected hydroxylamine (B1172632) derivative in the initial condensation step. The synthesis of N-hydroxypyrazolyl glycine (B1666218) derivatives, for example, started from an O-benzyl protected N-hydroxypyrazole, which was then further functionalized. nih.gov The formation of N-substituted hydroxypyrazoles can also occur from the reaction of enolizable diazo carbonyls with β-lactam derivatives. researchgate.net
Oxidation Reactions
The synthesis of pyrazoles, including fluorinated analogues, can involve an oxidation step, particularly when the initial cyclization yields a non-aromatic pyrazoline intermediate. The condensation of hydrazines with α,β-unsaturated ketones or similar precursors often leads to the regioselective formation of pyrazolines. mdpi.com To achieve the final aromatic pyrazole structure, these intermediates must undergo oxidation. mdpi.com
Similarly, a synthetic pathway to 3,5-diaryl-1H-pyrazoles involves the reaction of β-arylchalcones with hydrogen peroxide to form epoxides. mdpi.com Subsequent addition of hydrazine hydrate (B1144303) yields pyrazoline intermediates, which are then dehydrated to produce the desired pyrazoles. mdpi.com While not exclusively for fluoro-substituted pyrazoles, this highlights a general strategy where oxidation or elimination is a key final step in aromatizing the heterocyclic ring.
Functional Group Interconversions
Functional group interconversion is a critical strategy for introducing fluorine into a pre-existing pyrazole scaffold or for modifying precursors. One of the most common methods for synthesizing fluorinated pyrazoles is through electrophilic fluorination. kuleuven.be This approach uses reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to directly introduce a fluorine atom onto the pyrazole ring. kuleuven.be However, such methods can sometimes result in low yields. kuleuven.be
An alternative strategy involves introducing the fluorine atom at an earlier stage of the synthesis, avoiding the potentially problematic direct fluorination of the final heterocycle. For instance, a synthetic route to 3-fluoro pyrazolo[1,5-a]pyrimidine (B1248293) analogues starts from fluoroacetonitrile (B113751) and benzoyl chloride, creating a 3-amino-4-fluoro pyrazole intermediate that is then used in subsequent cyclization steps. kuleuven.be Other functional group manipulations on pyrazole-containing structures include iodination using N-iodosuccinimide and hydrogenation to reduce a pyridine (B92270) moiety to a piperidine, as demonstrated in a multi-step synthesis of a key Crizotinib intermediate. researchgate.net
Regioselective Synthesis Considerations
Regioselectivity is paramount in pyrazole synthesis, as the reaction of unsymmetrical precursors like 1,3-dicarbonyl compounds with hydrazines can lead to isomeric products. The choice of reactants, catalysts, and reaction conditions dictates the final substitution pattern.
A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, yielding pyrazoles in good yields (59% to 98%). mdpi.com The regioselectivity of the transformation of tosylhydrazones and nitroalkenes into 3,4-diaryl-1H-pyrazoles has been confirmed using two-dimensional NMR techniques and supported by DFT calculations, which indicated that the observed 3,4-diaryl product corresponds to the most stable product with the lowest activation energy. rsc.org
The reaction of pyrazole N-oxides with arynes provides a regioselective route to C3-hydroxyarylated pyrazoles under mild conditions, a method that notably does not require the C4 and C5 positions to be blocked to achieve regioselectivity. scholaris.ca Furthermore, in the synthesis of fluorinated pyrazolo[1,5-a]pyrimidines, the substituent on the carbonyl group of the 1,3-biselectrophile starting material can control the regioselectivity of the reaction. mdpi.com
Catalyst-Mediated Synthesis (e.g., Copper, Palladium, Photocatalysis)
Catalysts play a crucial role in modern pyrazole synthesis, enabling milder reaction conditions, higher yields, and improved selectivity. A wide range of metals and organocatalysts have been employed.
Copper-catalyzed reactions are prominent. A CuCl-catalyzed oxidative coupling between aldehyde hydrazones and maleimides allows for the synthesis of dihydropyrazoles under mild conditions, which can then be oxidized to pyrrolo[3,4-c]pyrazoles. mdpi.com Another copper-catalyzed condensation reaction provides pyrazoles at room temperature without the need for acid. organic-chemistry.org In flow chemistry, a copper-catalyzed homocoupling of terminal alkynes generates 1,3-diyne intermediates that react with hydrazine to form 3,5-disubstituted pyrazoles in very good yields (84–90%). nih.gov
Palladium catalysts are used for cross-coupling reactions to form N-arylpyrazoles from aryl triflates and pyrazole derivatives. organic-chemistry.org
Other catalytic systems have also proven effective. Silver-catalyzed reactions between trifluoromethylated ynones and hydrazines using AgOTf (1 mol%) proceed rapidly at room temperature to give 3-CF3-pyrazoles with high regioselectivity and excellent yields. mdpi.com Nano-ZnO has been used as an efficient catalyst for the condensation reaction between ethyl acetoacetate and phenylhydrazine. nih.gov Photocatalysis offers a mild way to synthesize α-perfluoroalkenylated aldehydes, which serve as precursors for perfluoroalkylated pyrazoles. mdpi.com
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
| AgOTf | Heterocyclization | Trifluoromethylated ynones, Aryl/Alkyl hydrazines | 3-CF3-Pyrazoles | mdpi.com |
| Nano-ZnO | Condensation | Ethyl acetoacetate, Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |
| CuCl | Oxidative Coupling | Aldehyde hydrazones, Maleimides | Dihydropyrazoles | mdpi.com |
| Cu(OTf)2 | Condensation | Chalcone, p-((t-butyl)phenyl)hydrazine | 1,3,5-Triarylpyrazoles | nih.gov |
| Palladium | Coupling | Aryl triflates, Pyrazole derivatives | N-Arylpyrazoles | organic-chemistry.org |
| Photocatalysis | Perfluoroalkenylation | Aldehydes, Nonafluoro-1-iodobutane | α-Perfluoroalkenylated aldehydes | mdpi.com |
Novel Synthetic Routes and Mechanistic Elucidation
Researchers continue to develop novel synthetic pathways to pyrazoles, often focusing on efficiency, atom economy, and the construction of complex molecular architectures.
One innovative route involves a one-pot, three-component reaction for preparing 3,5-disubstituted 1H-pyrazoles through the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org Another novel one-step method constructs fully substituted pyrazol-4-ols via the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines. nih.gov
A simple two-step process has been reported for synthesizing perfluoroalkylated pyrazoles. mdpi.com It begins with the photocatalytic transformation of aliphatic aldehydes into perfluoroalkylated enals, which then undergo nucleophilic attack by hydrazine and subsequent ring closure to yield 3,4-substituted pyrazoles. mdpi.com The use of flow chemistry represents another modern approach, enabling the continuous synthesis of pyrazoles from tetrazoles via the in-situ generation of nitrile imine dipoles and their reaction with dipolarophiles. nih.gov
Mechanistic studies are crucial for understanding and optimizing these reactions. For the synthesis of pyrazole-isoxazoline hybrids, Density Functional Theory (DFT) calculations have been used to investigate the regioselectivity of the 1,3-dipolar cycloaddition reaction, providing insight into the reaction pathways. acs.org Similarly, multicomponent reactions starting from 3-alkoxy-1H-pyrazole-4-carbaldehydes have been employed to synthesize novel biheterocyclic compounds, with their complex structures confirmed through detailed spectroscopic and X-ray analysis. researchgate.net
Chemical Reactivity and Transformation Pathways of 3 Fluoro 1h Pyrazol 1 Ol
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms. This structure is susceptible to a range of reactions, including substitution, oxidation, reduction, and cycloaddition, with the regioselectivity and rate of these reactions being significantly modulated by the substituents on the ring.
Electrophilic aromatic substitution is a characteristic reaction of pyrazoles. The position of substitution is directed by the existing substituents on the ring. Generally, the C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions.
Halogenation: The halogenation of pyrazoles typically occurs at the C4 position. researchgate.net Common halogenating agents include N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), which offer mild reaction conditions. researchgate.netmdpi.com For pyrazoles with an unsubstituted C4 position, reactions with NXS in solvents like carbon tetrachloride or water can lead to high yields of 4-halopyrazoles. researchgate.net If the C4 position is already occupied, halogenation can be directed to other positions, though this may require more forceful conditions. researchgate.net A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides in dimethyl sulfoxide has been shown to be an effective method for producing 4-halogenated pyrazole derivatives. dntb.gov.ua
Nitration: Nitration of pyrazoles can lead to the introduction of a nitro group, typically at the C4 position. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines can result in the formation of 1-aryl-4-nitro-1H-pyrazoles. researchgate.net The reduction of such nitro compounds can yield the corresponding amines. nih.gov For 3-fluoro-1H-pyrazol-1-ol, nitration would likely also target the C4 position, although the reaction conditions might need to be adjusted to account for the electronic effects of the existing substituents.
Sulfonation: While less common than halogenation and nitration, sulfonation of pyrazoles can be achieved. The specific conditions and regioselectivity for the sulfonation of this compound are not extensively documented, but it is expected to follow the general principles of electrophilic substitution on the pyrazole ring, favoring the C4 position.
Table 1: Examples of Halogenation Reactions on Pyrazole Derivatives
| Starting Material | Reagent | Solvent | Position of Halogenation | Reference |
|---|---|---|---|---|
| Pyrazole | N-halosuccinimide (NXS) | Carbon tetrachloride or Water | C4 | researchgate.net |
| 3,5-dimethyl-1H-pyrazole | N-chlorosuccinimide (NCS) | Carbon tetrachloride or Water | C4 | mdpi.com |
| 3-aryl-1H-pyrazol-5-amines | N-halosuccinimide (NXS) | Dimethyl sulfoxide (DMSO) | C4 | dntb.gov.ua |
Nucleophilic substitution on the pyrazole ring is generally less facile than electrophilic substitution due to the electron-rich nature of the aromatic system. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack.
In fluorinated aromatic compounds, the fluorine atom can sometimes be displaced by a nucleophile, particularly when the ring is activated by other substituents. For example, in pentafluoropyridine, fluorine atoms can be selectively replaced by nucleophiles under specific conditions. rsc.org Similarly, nucleophilic aromatic substitution of the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been demonstrated with various oxygen, sulfur, and nitrogen nucleophiles. researchgate.net
For this compound, the displacement of the fluorine atom by a nucleophile would likely require activation, for instance, by the introduction of an additional electron-withdrawing group on the ring. The N-hydroxy group may also influence the feasibility of such a reaction.
The pyrazole ring system can undergo both oxidation and reduction, although the ring itself is relatively stable to oxidation. The substituents on the ring are often more susceptible to these transformations.
Oxidation: The oxidation of pyrazole derivatives can lead to various products depending on the oxidant and the substrate. For example, the synthesis of pyrazoles can proceed through an oxidation-induced N-N coupling of diazatitanacycles. nih.gov In this process, the oxidation of a metallacycle precursor is a key step for the formation of the N-N bond in the pyrazole ring. nih.gov Additionally, oxidative amidation of aldehydes with pyrazole can be used to prepare acyl pyrazoles. mdpi.com
Reduction: The reduction of substituted pyrazoles is a common transformation. For instance, nitro groups on a pyrazole ring can be readily reduced to amino groups using reagents like tin(II) chloride. nih.gov This provides a synthetic route to amino-pyrazole derivatives, which are valuable building blocks in medicinal chemistry.
For this compound, the N-hydroxy group could potentially be reduced. The pyrazole ring itself is expected to be relatively resistant to both oxidation and reduction under mild conditions.
The participation of pyrazoles in cycloaddition reactions depends on their specific structure. While the aromatic 1H-pyrazoles are generally poor dienes in Diels-Alder reactions, non-aromatic 4H-pyrazoles can act as dienes. nih.gov Fluorinated 4H-pyrazoles, in particular, have been shown to undergo rapid Diels-Alder reactions. nih.gov
The synthesis of the pyrazole ring itself often involves a [3+2] cycloaddition reaction. nih.gov For instance, the reaction of fluorinated ene components with diazo compounds is a method for forming fluorinated pyrazoles. nih.gov
Given that this compound is an aromatic 1H-pyrazole, it is not expected to readily participate as a diene in Diels-Alder reactions. However, it could potentially act as a dienophile under certain conditions, or its derivatives could be involved in other types of cycloadditions.
Transformations Involving the Fluorine Atom
The fluorine atom at the C3 position of this compound plays a crucial role in the molecule's properties and reactivity.
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. wikipedia.org This high bond strength is a result of the significant electronegativity difference between carbon and fluorine, which leads to a highly polarized and strong covalent bond. wikipedia.org The bond dissociation energy of a C-F bond can be as high as 130 kcal/mol. wikipedia.org
This inherent stability means that the C-F bond in this compound is very robust and not easily cleaved. the-innovation.org This stability often confers enhanced metabolic stability to fluorinated pharmaceutical compounds, as the C-F bond is resistant to enzymatic cleavage. myskinrecipes.comnih.gov While methods for C-F bond cleavage exist, they typically require harsh conditions or specific catalytic systems. the-innovation.org Therefore, in most chemical transformations of this compound, the C-F bond is expected to remain intact.
Table 2: Bond Dissociation Energies of Carbon-Halogen and Carbon-Hydrogen Bonds
| Bond | Bond Dissociation Energy (kcal/mol) | Reference |
|---|---|---|
| CH₃-F | 115 | wikipedia.org |
| CH₃-H | 104.9 | wikipedia.org |
| CH₃-Cl | 83.7 | wikipedia.org |
| CH₃-Br | 72.1 | wikipedia.org |
| CH₃-I | 57.6 | wikipedia.org |
Fluorine as an Electron-Withdrawing Group
The presence of a fluorine atom at the C3 position of the pyrazole ring in this compound significantly influences the molecule's electronic properties and chemical reactivity. Fluorine is the most electronegative element, and as a substituent on a heterocyclic ring, it acts as a potent electron-withdrawing group primarily through a strong negative inductive effect (-I effect). This effect reduces the electron density of the pyrazole ring. rsc.orgmdpi.com
This electron-withdrawing nature has several consequences for the molecule's reactivity:
Enhanced Acidity: The electron-withdrawing fluorine atom can increase the acidity of the N-H proton in the parent 3-fluoropyrazole and the O-H proton in this compound, making deprotonation easier.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. rsc.org
Modified Site Reactivity: By withdrawing electron density, the fluorine atom deactivates the pyrazole ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although such reactions on pyrazoles are less common. The presence of electron-withdrawing fluoroalkyl groups is known to enhance the reactivity of heterocyclic compounds toward certain reagents. nih.gov
Reactivity of the Hydroxyl Group
The N-hydroxyl group (-OH) on the pyrazole ring is a primary site for chemical transformations. Its reactivity is centered on the nucleophilic character of the oxygen atom and the ability of the hydroxyl proton to be abstracted, paving the way for further functionalization. This group is the gateway to forming a variety of derivatives through reactions like alkylation, acylation, etherification, and esterification.
Alkylation and Acylation Reactions
Alkylation and acylation of the N-hydroxyl group in this compound lead to the formation of O-alkylated and O-acylated pyrazole derivatives, respectively. These reactions typically proceed by first deprotonating the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then reacts with an alkylating or acylating agent.
Alkylation: This process involves the introduction of an alkyl group onto the hydroxyl oxygen. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates. The reaction is generally performed in the presence of a base to facilitate the formation of the pyrazolate anion.
Acylation: This involves the introduction of an acyl group (R-C=O) to the hydroxyl oxygen. Acylating agents such as acyl chlorides or anhydrides are frequently used. Phase-transfer catalysis has been effectively used for the acylation of hydroxypyrazoles, allowing the reaction to proceed under mild conditions with high conversion rates. researchgate.net These reactions can result in O-acylated, N-acylated, or even C-acylated products depending on the reaction conditions and the tautomeric form of the hydroxypyrazole. researchgate.net For 1-hydroxypyrazoles, the reaction occurs on the hydroxyl oxygen.
Table 1: Representative Alkylation and Acylation Reactions of N-Hydroxypyrazoles
| Reaction Type | Reagent | Catalyst/Base | Product Type |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃) | O-Alkyl-1H-pyrazol-1-ol (Ether) |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine (B92270), Et₃N) | O-Acyl-1H-pyrazol-1-ol (Ester) |
| Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Base or Acid Catalyst | O-Acyl-1H-pyrazol-1-ol (Ester) |
| PTC Acylation | Acyl Halide | Tetrabutylammonium bromide (TBAB) | O-Acyl-1H-pyrazol-1-ol (Ester) researchgate.net |
Etherification and Esterification
Etherification and esterification are specific outcomes of the alkylation and acylation reactions of the hydroxyl group, respectively.
Etherification: The formation of an ether linkage (N-O-R) on the pyrazole nitrogen significantly alters the properties of the parent compound, masking the acidic proton and increasing its lipophilicity. This transformation is achieved via the alkylation reactions described previously.
Esterification: The conversion of the N-hydroxyl group to an ester (N-O-C(=O)R) is a common functionalization pathway. semanticscholar.org These pyrazole esters can serve as important intermediates in organic synthesis. The kinetics and mechanisms of the hydrolysis of 1-hydroxypyrazole esters have been studied, indicating their potential as acyl transfer agents. The stability and reactivity of these esters are influenced by substituents on the pyrazole ring.
Regioselective Functionalization
Regioselective functionalization of the this compound ring allows for the precise introduction of substituents at specific positions (C4 or C5), which is crucial for synthesizing complex molecules and tuning their biological activities. The directing effects of both the C3-fluoro and the N1-hydroxyl groups govern the outcome of these reactions.
The electron-withdrawing nature of the fluorine atom at the C3 position significantly influences the electron distribution in the pyrazole ring, making the C4 and C5 positions more susceptible to certain types of reactions. Synthetic methods for the regioselective incorporation of fluorine and other functional groups into pyrazole rings are of high interest. enamine.netnih.govacs.orgresearchgate.net
Key strategies for regioselective functionalization include:
Electrophilic Aromatic Substitution: The fluorine atom at C3 deactivates the ring, but electrophilic attack, if forced, would likely be directed to the C4 position. The N-hydroxyl group can also influence the regioselectivity.
Deprotonation/Metalation: Directed ortho-metalation is a powerful tool for functionalizing heterocyclic rings. In the case of this compound, a strong base could potentially deprotonate the C5 position, which is adjacent to the N1-hydroxyl group, allowing for the introduction of an electrophile at this site.
Cycloaddition Reactions: The synthesis of specifically substituted fluorinated pyrazoles can be achieved through cycloaddition reactions using fluorinated building blocks, which allows for precise control over the final substitution pattern. nih.govacs.org
The interplay between the activating/directing effects of the N-hydroxyl group and the deactivating/directing effects of the C3-fluoro group provides a complex but potentially powerful framework for achieving highly selective chemical transformations of the pyrazole core.
Derivatization and Functionalization Strategies for Analogue Generation
N-Alkylation and N-Arylation
The nitrogen atoms of the pyrazole (B372694) ring are common sites for functionalization. N-alkylation and N-arylation introduce substituents that can significantly modulate the steric and electronic properties of the molecule.
N-Alkylation: This can be achieved through several methods. Standard procedures often involve the deprotonation of the pyrazole nitrogen with a base, followed by reaction with an alkyl halide electrophile. semanticscholar.org A newer, acid-catalyzed method utilizes trichloroacetimidate (B1259523) electrophiles, which avoids the need for strong bases and high temperatures. semanticscholar.org This method has been shown to be effective for various substituted pyrazoles using benzylic, phenethyl, and benzhydryl trichloroacetimidates. semanticscholar.org For unsymmetrical pyrazoles, this reaction typically yields a mixture of regioisomers, with the major product dictated by steric hindrance. semanticscholar.org Another approach involves copper-catalyzed cross-coupling of pyrazoles with alkylborane reagents. acs.org
N-Arylation: The introduction of aryl groups at the nitrogen position is commonly accomplished via transition metal-catalyzed cross-coupling reactions. Both copper and palladium-based catalytic systems are effective. organic-chemistry.org A general and widely used method is the Buchwald-Hartwig amination, which couples pyrazoles with aryl halides or triflates. organic-chemistry.org Alternatively, coupling with arylboronic acids under copper catalysis provides a mild and efficient route to N-arylpyrazoles. organic-chemistry.org These reactions are often tolerant of a wide range of functional groups on both the pyrazole and the aryl partner. organic-chemistry.org
| Reaction Type | Reagents & Conditions | Substrate Example | Product Example | Yield |
| N-Alkylation | Phenethyl trichloroacetimidate, CSA (catalyst), 4 Å MS, DCE, 60 °C, 4 h | 4-Chloropyrazole | 1-(2-Phenylethyl)-4-chloro-1H-pyrazole | 84% semanticscholar.org |
| N-Arylation | 4-Iodotoluene, CuI, K₂CO₃, 1,10-phenanthroline, Toluene, 110 °C | Pyrazole | 1-(p-tolyl)-1H-pyrazole | 93% organic-chemistry.org |
| N-Arylation | Phenylboronic acid, Cu(OAc)₂, Pyridine (B92270), Air, CH₂Cl₂, rt | Pyrazole | 1-Phenyl-1H-pyrazole | 98% organic-chemistry.org |
O-Alkylation
The hydroxyl group at the C1 position of 3-Fluoro-1H-pyrazol-1-ol is a prime target for O-alkylation, converting the pyrazolol into a pyrazolyl ether. This functionalization can alter hydrogen bonding capabilities, lipophilicity, and metabolic stability.
A standard method for O-alkylation involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.comnih.gov For instance, the O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in an alkaline medium proceeds efficiently to yield the corresponding methoxy (B1213986) derivative. mdpi.com Similarly, phenolic hydroxyl groups can be alkylated with substituted bromomethylquinolines using sodium hydride as a base in DMF. nih.gov These established procedures are directly applicable to the this compound core.
| Reaction Type | Reagents & Conditions | Substrate Example | Product Example | Yield |
| O-Alkylation | Methyl iodide, K₂CO₃, Acetone, Reflux | 4-Bromo-1-phenyl-1H-pyrazol-3-ol | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 88% mdpi.com |
| O-Alkylation | 2-(Bromomethyl)-4-methoxyquinoline, NaH, DMF, rt | 4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yloxy)phenol | 4-((4-Methoxyquinolin-2-yl)methoxy)-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzene | N/A nih.gov |
C-Functionalization (e.g., at C4, C5 positions)
Direct functionalization of the pyrazole ring's carbon atoms is crucial for introducing diversity. The reactivity of the C-H bonds in a pyrazole ring generally follows the order C5 > C4 > C3. researchgate.net
The C4 position is most susceptible to electrophilic aromatic substitution due to its electron-rich nature. scholaris.ca Halogenation, such as bromination or iodination, can be readily achieved at this position using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). scholaris.ca A novel method for the regioselective 4-halogenation of 3-oxypyrazoles has been developed using thionyl chloride in the presence of catalytic DMF. researchgate.net Furthermore, the C4 position can undergo thio- or selenocyanation via a hypervalent iodine-mediated electrophilic approach. beilstein-journals.org
The C5 position is readily functionalized through deprotonation with a strong base, such as an organolithium reagent, followed by quenching with an electrophile. scholaris.ca This strategy allows for the introduction of a wide array of substituents at this position.
| Reaction Type | Reagents & Conditions | Substrate Example | Product Example | Yield |
| C4-Chlorination | SOCl₂, DMF (catalyst), Reflux | 1,5-Dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | 4-Chloro-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | 98% researchgate.net |
| C4-Thiocyanation | PhICl₂, NH₄SCN, CH₂Cl₂, 0 °C | 1,3,5-Trimethyl-1H-pyrazole | 1,3,5-Trimethyl-1H-pyrazol-4-yl thiocyanate | 91% beilstein-journals.org |
| C4-Iodination | NIS, CH₃CN, 60 °C | 1-Methyl-3-(difluoromethoxy)-1H-pyrazole | 4-Iodo-1-methyl-3-(difluoromethoxy)-1H-pyrazole | 97% scholaris.ca |
Cross-Coupling Reactions (e.g., Palladium-catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups onto the pyrazole core. These reactions typically require a pre-functionalized pyrazole, such as a bromo- or iodo-substituted derivative, which can be prepared as described in section 5.3.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used. researchgate.net For example, pyrazole triflates can be coupled with various arylboronic acids in the presence of a palladium catalyst and a suitable ligand like dppf. researchgate.net This method allows for the synthesis of a broad range of aryl-substituted pyrazoles. researchgate.net
The Heck reaction provides a means to form carbon-carbon bonds by coupling the pyrazole halide with an alkene. researchgate.net This reaction has been used to synthesize pyrazole-indole hybrids from bromo-indoles and ethenyl-pyrazoles in a ligandless palladium-catalyzed process. researchgate.net
| Reaction Type | Catalyst/Ligand | Coupling Partners | Product Example | Yield |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine + Indole-4-boronic acid pinacol (B44631) ester | 5-Chloro-7-(indol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine | 83% nih.gov |
| Suzuki-Miyaura | Pd₂(dba)₃ / dppf | 1-Phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate (B1224126) + Phenylboronic acid | 1,3-Diphenyl-1H-pyrazole | 97% researchgate.net |
| Heck Reaction | Pd(OAc)₂ (ligandless) | 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole + 2-([1,1′-Biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole | 45% researchgate.net |
Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)
Fusing a second heterocyclic ring to the pyrazole core, such as in pyrazolo[1,5-a]pyrimidines, creates rigid, bicyclic scaffolds that are of significant interest in drug discovery. rsc.org The most common synthetic route to this class of compounds involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govkuleuven.be
To generate a 3-fluoro-pyrazolo[1,5-a]pyrimidine, a synthetic strategy can start with a 3-amino-4-fluoropyrazole intermediate. kuleuven.be This fluorinated aminopyrazole can then be condensed with various β-keto compounds or their equivalents. For example, reaction with β-enaminones or dimethylamino propenones in refluxing acetic acid yields the corresponding 3-fluoro-pyrazolo[1,5-a]pyrimidine derivatives. kuleuven.be This approach allows for the introduction of the fluorine atom early in the synthetic sequence, avoiding potentially harsh direct fluorination methods on the final fused ring system. kuleuven.be
| Starting Material | Reagents & Conditions | Product Class | Reference |
| 3-Amino-4-fluoropyrazole | (Hetero)aryl dimethylamino propenone, Acetic Acid, Reflux | 3-Fluoro-7-(hetero)aryl-2-phenyl-pyrazolo[1,5-a]pyrimidines | kuleuven.be |
| 5-Amino-3-methylpyrazole | Diethyl malonate, NaOEt; then POCl₃ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |
| 5-Amino-1H-pyrazole | cis/trans-Ethyl 3-ethoxyacrylate, Base; then hydrolysis and POCl₃ | 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | jst.go.jp |
Exploration of Spiroheterocycles
Spiroheterocycles are three-dimensional structures containing two rings connected by a single common atom. Synthesizing spiro compounds from a pyrazole core can lead to novel molecular geometries. A key strategy for creating spiro-pyrazoles is the 1,3-dipolar cycloaddition reaction. researchgate.net
For example, a series of spiro[isoquinoline-pyrazol]-4-ones were synthesized via the regio- and stereoselective 1,3-dipolar cycloaddition of nitrilimines (generated in situ from α-chloro-aryliden-phenylhydrazones) with exocyclic α,β-unsaturated ketones (3-arylidene-2,3-dihydroisoquinolin-4-ones) as the dipolarophiles. researchgate.net This methodology results in the formation of a new pyrazole ring spiro-fused to the isoquinoline (B145761) core in good yields. researchgate.net Applying this logic, a suitable exocyclic double bond could be installed on the this compound core to act as a dipolarophile for the construction of novel spiroheterocyclic systems.
| Reaction Type | Dipole | Dipolarophile | Product | Yield |
| 1,3-Dipolar Cycloaddition | Nitrilimine (from α-chloro-aryliden-phenylhydrazone + NEt₃) | (3Z)-3-(Arylidene)-2-phenyl-2,3-dihydroisoquinolin-4(1H)-one | 2,2',4',5'-Tetra-substituted-1,2,2',4'-tetrahydro-4H-spiro[isoquinoline-3,3'-pyrazol]-4-one | 78% researchgate.net |
Applications in Chemical Sciences and Material Design
Role as a Building Block in Organic Synthesis
The 3-fluoro-1H-pyrazol-1-ol scaffold is a valuable precursor in organic synthesis due to the unique reactivity conferred by the fluorine atom and the pyrazole (B372694) ring. The high electronegativity and small size of the fluorine atom can modulate the electronic properties and stability of the molecule, making it an attractive starting point for the synthesis of more complex derivatives.
Fluorinated pyrazoles, including those with a fluorine atom at the 3-position, are utilized in various synthetic transformations. For instance, they can undergo N-alkylation and N-arylation reactions to produce a diverse library of substituted pyrazoles. The synthesis of 3-amino-4-fluoropyrazoles has been achieved through a strategy involving the monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines, demonstrating the accessibility of functionalized fluoropyrazoles for further elaboration mdpi.com. These functionalized derivatives are of considerable interest as building blocks in medicinal chemistry mdpi.com.
The pyrazole ring itself can be constructed through several methods, including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through 1,3-dipolar cycloaddition reactions. The introduction of fluorine can be achieved either by using fluorinated starting materials or by direct fluorination of a pre-formed pyrazole ring. These synthetic strategies provide access to a wide array of fluorinated pyrazole building blocks for creating novel chemical entities.
Scaffold for Medicinal Chemistry Research
The fluorinated pyrazole motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and bioavailability.
Design and Synthesis of Molecular Scaffolds
The 3-fluoropyrazole core is a key component in the design and synthesis of various molecular scaffolds with potential therapeutic applications. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties researchgate.netdntb.gov.uanih.gov. The synthesis of novel pyrazole-based compounds often involves the modification of the pyrazole core to optimize pharmacological activity. For example, a series of novel pyrazole derivatives were synthesized and evaluated for their biological potential, highlighting the versatility of the pyrazole scaffold in drug design researchgate.net.
The development of efficient synthetic methods is crucial for accessing these diverse molecular scaffolds. Multicomponent reactions have emerged as a powerful tool for the synthesis of biologically active pyrazole derivatives in a step- and atom-economical manner dntb.gov.ua. These methods allow for the rapid generation of libraries of compounds for biological screening.
Structure-Activity Relationship (SAR) Methodologies for Rational Molecular Design
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the rational design of more potent and selective drugs. For fluorinated pyrazole derivatives, SAR studies have provided valuable insights. For instance, the position and nature of substituents on the pyrazole ring can significantly impact their therapeutic effects nih.govnih.gov.
In the context of anticancer research, SAR studies of pyrazole derivatives have identified key structural features required for activity against various cancer cell lines nih.gov. These studies help medicinal chemists to design new analogs with improved efficacy. Similarly, for other therapeutic areas, understanding the SAR of pyrazole-based compounds is crucial for lead optimization nih.gov.
Influence of Fluorine on Molecular Recognition and Interactions
The introduction of fluorine into a pyrazole-based drug candidate can profoundly influence its interaction with biological targets. The high electronegativity of fluorine can lead to the formation of favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a protein. This can result in enhanced binding affinity and potency.
Applications in Agrochemical Research
Fluorinated pyrazole derivatives have made a significant impact on the agrochemical industry, with several commercial products containing this structural motif. These compounds have demonstrated potent activity as herbicides, fungicides, and insecticides.
Fungicidal Activity: The pyrazole ring is a key pharmacophore in the design of fungicides nih.gov. Difluoromethyl-substituted pyrazoles are a prominent class of fungicides that act as succinate dehydrogenase inhibitors ccspublishing.org.cn. Numerous studies have reported the synthesis and evaluation of novel pyrazole derivatives with significant antifungal activity against a range of plant pathogens nih.govccspublishing.org.cn.
Insecticidal Activity: Fluorinated pyrazole derivatives have also been successfully developed as insecticides. These compounds often target the nervous system of insects. For instance, novel flupyrimin analogs containing an arylpyrazole core have shown excellent insecticidal activity against pests like Plutella xylostella researchgate.netresearchgate.net.
The following table summarizes the agrochemical applications of some fluorinated pyrazole derivatives:
| Compound Class | Application | Target Organism/Weed | Reference |
| Pyrazole derivatives | Herbicide | Broadleaf and grass weeds | nih.govresearchgate.net |
| Difluoromethyl-substituted pyrazoles | Fungicide | Various plant pathogenic fungi | ccspublishing.org.cn |
| Flupyrimin analogs | Insecticide | Plutella xylostella | researchgate.netresearchgate.net |
| N-(2,2,2)-trifluoroethylpyrazole derivatives | Herbicide | Dicotyledonous and monocotyledonous weeds | chemrxiv.org |
Potential in Coordination Chemistry and Organometallic Chemistry
Pyrazole and its derivatives are versatile ligands in coordination and organometallic chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal ions nih.gov. The introduction of a fluorine atom into the pyrazole ring can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.
Fluorinated pyrazole-based ligands have been used to synthesize a variety of coordination compounds with interesting structural features and potential applications in catalysis and materials science. The coordination chemistry of pyrazole-derived ligands has been extensively studied, revealing their ability to form mononuclear and polynuclear complexes with diverse topologies nih.gov. The trifluoromethyl group, in particular, has been shown to influence the acidity, stability, and reactivity of metal complexes. While specific studies on this compound as a ligand are not extensively documented in the provided search results, the general principles of fluorinated pyrazole coordination chemistry suggest its potential in this field. For example, pyrazole-based chelating ligands form a variety of coordination complexes with a number of metal ions, providing varying coordination geometry and nuclearity.
The following table lists some of the metal ions that have been complexed with pyrazole-based ligands:
| Metal Ion | Type of Complex | Reference |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Mononuclear complexes | |
| Ag(I), Au(I) | Cationic and neutral complexes | mdpi.com |
| Cd(II), Cu(II), Fe(II) | Mononuclear coordination complexes |
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Therefore, the requested article section cannot be generated with scientifically accurate and verifiable information as per the user's instructions.
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H), carbon (¹³C), nitrogen (¹⁵N), and fluorine (¹⁹F) atomic nuclei.
¹H NMR: In ¹H NMR spectroscopy of pyrazole (B372694) derivatives, the chemical shifts of protons are influenced by the electronic environment and the presence of substituents. For a compound like 3-Fluoro-1H-pyrazol-1-ol, one would expect to observe distinct signals for the protons on the pyrazole ring and the hydroxyl proton. The coupling between the fluorine atom and adjacent protons would also provide key structural information.
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atom attached to the fluorine (C3) would exhibit a characteristic large coupling constant (¹J C-F). Other carbon signals would also be influenced by the electronegative fluorine and hydroxyl groups. For instance, in related fluorinated pyrazoles, the carbon bearing the fluorine atom shows significant splitting. mdpi.com
¹⁵N NMR: ¹⁵N NMR is particularly useful for characterizing heterocyclic compounds containing nitrogen. The chemical shifts of the two nitrogen atoms in the pyrazole ring (N1 and N2) would be distinct. The N1 atom, being bonded to the hydroxyl group, would have a chemical shift different from the N2 atom. Studies on similar pyrazole systems have shown that N-substitution significantly affects the ¹⁵N chemical shifts, which can also vary depending on the solvent due to hydrogen bonding. mdpi.com
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical tool. It provides a direct observation of the fluorine nucleus. A single signal would be expected for the fluorine atom at the C3 position, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic heterocyclic ring.
Solid-State NMR: Solid-State NMR can be used to study the compound in its crystalline form. This technique is valuable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and for resolving tautomeric forms that may exist in the solid state. mdpi.com
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 3.0 - 8.0 (Ring Protons), 9.0 - 12.0 (OH) | Coupling with ¹⁹F, distinct signals for ring protons. |
| ¹³C | 110 - 160 | Large ¹J C-F coupling for C3. |
| ¹⁵N | 180 - 280 | Two distinct signals for N1 and N2. |
| ¹⁹F | -160 to -110 | Single signal, potential coupling to ring protons. |
Note: The data in this table is hypothetical and based on typical values for similar structures. Actual experimental values are required for definitive assignment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected. mdpi.commdpi.com A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C-F bond would show a strong absorption band typically in the 1000-1300 cm⁻¹ region. Other significant peaks would include C=N stretching (around 1500-1600 cm⁻¹) and C-H stretching of the pyrazole ring (around 3000-3100 cm⁻¹). semanticscholar.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (Broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=N | Stretching | 1500 - 1600 |
| C-F | Stretching | 1000 - 1300 (Strong) |
Note: The data in this table is hypothetical and based on typical values for similar structures.
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. mdpi.comsemanticscholar.org For this compound (C₃H₃FN₂O), HRMS would confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as OH, N₂, or HCN, providing further structural evidence. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. The spectrum of this compound would show absorption bands corresponding to π → π* transitions within the pyrazole ring. The position of these absorption maxima can be influenced by substituents and the solvent used. nist.gov
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique would provide precise bond lengths, bond angles, and information on the crystal packing of this compound. It would unambiguously confirm the connectivity of the atoms and reveal the specific tautomeric form present in the solid state. Furthermore, it would detail intermolecular interactions, such as hydrogen-bonding networks involving the N-hydroxyl group, which are critical to the compound's solid-state architecture. mdpi.com
Chromatographic Methods
Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for verifying the purity of this compound and for monitoring reaction progress during its synthesis. bldpharm.com A single, sharp peak in the chromatogram would indicate a high degree of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com It is invaluable for identifying the target compound in complex mixtures and for characterizing any impurities or byproducts from the synthesis.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC that uses smaller stationary phase particles, allowing for faster and more efficient separations. bldpharm.com It is particularly useful for resolving closely related impurities.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of functionalized pyrazoles is a well-established field, yet the development of efficient and environmentally benign routes to N-hydroxylated and fluorinated derivatives remains a key challenge. Future research should focus on adapting and refining existing methodologies for the specific synthesis of 3-Fluoro-1H-pyrazol-1-ol.
One promising approach involves the cyclocondensation of β-diketones with substituted hydrazines. mdpi.com For instance, the reaction of fluorinated β-diketones with hydroxylamine (B1172632) could provide a direct route to the N-hydroxypyrazole core. Another avenue is the oxidative annulation of α-fluoronitroalkenes with hydrazones, a method that has been successful for creating 4-fluoropyrazoles and could potentially be adapted. researchgate.net
The exploration of metal-free and one-pot syntheses would represent a significant advance in sustainability. bohrium.com For example, iodine(III)-catalyzed methods have been used for the synthesis of fully functionalized NH-pyrazoles from α,β-unsaturated hydrazones and could be investigated for N-hydroxy analogues. bohrium.com
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Method | Precursors | Potential Advantages |
|---|---|---|
| Cyclocondensation | Fluorinated β-diketones, Hydroxylamine | Direct formation of the N-hydroxypyrazole ring. mdpi.com |
| Oxidative Annulation | α-Fluoronitroalkenes, Hydrazones | Utilizes atmospheric oxygen as an oxidant. researchgate.net |
| Iodine(III)-Catalyzed Cyclization | α,β-Unsaturated hydrazones | Metal-free and provides access to functionalized pyrazoles. bohrium.com |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The reactivity of this compound is expected to be rich and complex, influenced by the interplay between the pyrazole (B372694) core, the electron-withdrawing fluorine atom, and the nucleophilic/electrophilic nature of the N-hydroxy group.
Future studies should investigate cycloaddition reactions, where vinylpyrazoles have shown utility, although often requiring harsh conditions. mdpi.com The reactivity of the N-hydroxy group could open new transformation pathways, potentially involving ring-opening of the pyrazole core without breaking the N-N bond, a mechanistically interesting prospect. researchgate.net The specific reactivity of nitrated pyrazoles, where substitution at the 4-position is preferred, could provide insights into the electrophilic substitution patterns of this compound. semanticscholar.org
Investigation of Underexplored Derivatizations and Functionalizations
The functionalization of the pyrazole ring at various positions offers a powerful tool for tuning the molecule's properties. For this compound, both C-H and N-O functionalization pathways are largely unexplored.
Research into the direct C-H functionalization at the C4 and C5 positions is a priority. Methods such as oxidative thio- or selenocyanation, which have been successfully applied to other pyrazoles, could be explored. beilstein-journals.org N-functionalization of the hydroxyl group could lead to a diverse range of esters and ethers with potentially novel biological activities or material properties. The electrooxidative functionalization of pyrazole derivatives to introduce halogens or sulfur-containing groups represents another promising, yet poorly studied, area. mdpi.com
Computational Design and Prediction of Novel Analogues with Desired Properties
Computational chemistry offers a powerful tool for predicting the properties of novel molecules and guiding synthetic efforts. For this compound, density functional theory (DFT) and other computational methods could be employed to understand its structure, stability, and reactivity.
Computational studies on fluorinated curcuminoids and their pyrazole derivatives have demonstrated the utility of these methods in predicting binding affinities to biological targets. elsevierpure.comconicet.gov.ar Similar approaches could be used to design analogues of this compound with enhanced biological activity. Furthermore, computational analysis of noncovalent interactions can shed light on the influence of the fluorine atom on the molecule's conformational flexibility and interactions with other molecules, which is crucial for drug design and materials science. nih.gov
Broadening the Scope of Applications in Chemical and Material Sciences
The versatile chemical structure of fluorinated pyrazoles suggests a wide range of potential applications. myskinrecipes.com Future research should aim to broaden the scope of applications for this compound and its derivatives in both chemical and material sciences.
In medicinal chemistry, fluorinated pyrazoles are key building blocks for pharmaceuticals due to the enhanced metabolic stability and binding affinity conferred by the fluorine atom. myskinrecipes.com The N-hydroxy functionality can also impart unique biological activities. In materials science, the electronic properties of the pyrazole ring make it a candidate for the development of organic semiconductors and polymers. myskinrecipes.com The organic-inorganic hybrid nature of polysilsesquioxanes, which can be tailored at the nanoscale, provides a model for how pyrazole-containing materials could be engineered for specific applications. rsc.org
Mechanistic Studies of Complex Reaction Sequences
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering novel transformations. For reactions involving this compound, detailed mechanistic studies will be essential.
Mechanistic investigations into pyrazole synthesis, such as oxidation-induced N-N coupling of diazatitanacycles, have revealed the critical role of reaction conditions and intermediates. nih.govrsc.orgumn.edu Similar studies on the formation and functionalization of this compound would provide valuable insights. For example, understanding the mechanism of a potential one-flask cascade synthesis could lead to more efficient production of complex pyrazole derivatives. nih.gov Computational studies can also play a key role in elucidating reaction pathways, as demonstrated in the investigation of N-nitrosodimethylamine (NDMA) formation. nih.gov
Q & A
Q. Conflicting NMR signals in fluorinated derivatives: How are structural misassignments avoided?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
